molecular formula C13H9F2N3O3S B11118764 N-(2,5-difluorophenyl)-5-methyl-2,1,3-benzoxadiazole-4-sulfonamide

N-(2,5-difluorophenyl)-5-methyl-2,1,3-benzoxadiazole-4-sulfonamide

Cat. No.: B11118764
M. Wt: 325.29 g/mol
InChI Key: PSWNEUGVMPRIKE-UHFFFAOYSA-N
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Description

N-(2,5-difluorophenyl)-5-methyl-2,1,3-benzoxadiazole-4-sulfonamide is a complex organic compound that belongs to the class of benzoxadiazole derivatives. This compound is characterized by the presence of a benzoxadiazole ring, which is a heterocyclic structure containing nitrogen and oxygen atoms, along with a sulfonamide group and difluorophenyl substituents. The unique structural features of this compound make it of significant interest in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,5-difluorophenyl)-5-methyl-2,1,3-benzoxadiazole-4-sulfonamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of 2,5-difluoroaniline with a suitable sulfonyl chloride to form the corresponding sulfonamide intermediate. This intermediate is then subjected to cyclization with appropriate reagents to form the benzoxadiazole ring. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity of the final product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as the desired production volume, cost-effectiveness, and environmental considerations. Industrial production methods often employ advanced techniques such as flow chemistry and automated synthesis to enhance efficiency and reproducibility .

Chemical Reactions Analysis

Types of Reactions

N-(2,5-difluorophenyl)-5-methyl-2,1,3-benzoxadiazole-4-sulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound .

Scientific Research Applications

N-(2,5-difluorophenyl)-5-methyl-2,1,3-benzoxadiazole-4-sulfonamide has a wide range of scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs and pharmaceuticals.

    Industry: It is used in the production of specialty chemicals, dyes, and materials with specific properties

Mechanism of Action

The mechanism of action of N-(2,5-difluorophenyl)-5-methyl-2,1,3-benzoxadiazole-4-sulfonamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

N-(2,5-difluorophenyl)-5-methyl-2,1,3-benzoxadiazole-4-sulfonamide can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups and structural features, which confer unique chemical and biological properties.

Properties

Molecular Formula

C13H9F2N3O3S

Molecular Weight

325.29 g/mol

IUPAC Name

N-(2,5-difluorophenyl)-5-methyl-2,1,3-benzoxadiazole-4-sulfonamide

InChI

InChI=1S/C13H9F2N3O3S/c1-7-2-5-10-12(17-21-16-10)13(7)22(19,20)18-11-6-8(14)3-4-9(11)15/h2-6,18H,1H3

InChI Key

PSWNEUGVMPRIKE-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=NON=C2C=C1)S(=O)(=O)NC3=C(C=CC(=C3)F)F

Origin of Product

United States

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